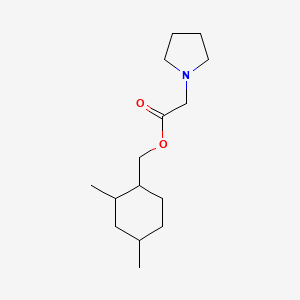![molecular formula C22H23NO3 B4008479 10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)
10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of complex bicyclic and tricyclic compounds often involves multiple steps, including photoirradiation, intramolecular Michael addition, and reactions with specific reagents to form the desired molecular framework. For instance, compounds with similar complexity are synthesized through photoirradiation of diazobicyclo[6.3.0]undecapentaene, leading to highly reactive species that undergo further transformations to yield isomeric adducts or react with methanol to produce methoxy derivatives (Ishikawa et al., 2017). Such methodologies could be adapted for the synthesis of "10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid," emphasizing the importance of precise conditions and reagents to achieve the desired structure.
Molecular Structure Analysis
The analysis of molecular structure, particularly for bicyclic and tricyclic systems, relies heavily on spectroscopic methods and theoretical calculations. These compounds exhibit specific stereochemical and conformational features, such as chair or twist-chair conformations, and their electronic structure can be elucidated through NMR spectroscopy and X-ray crystallography. For example, studies on similar compounds reveal the adoption of double chair conformations and specific orientations of substituents, which significantly influence their reactivity and properties (Michel & Drouin, 1993).
Chemical Reactions and Properties
The reactivity of "10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid" likely involves electrophilic and nucleophilic sites, allowing for a range of chemical reactions. Studies on related compounds demonstrate their ability to undergo electrophilic aromatic substitution, react with nucleophiles, or participate in oxidation-reduction reactions, showcasing the versatile chemical behavior of these molecules (Ito et al., 1999).
Scientific Research Applications
Acid-Catalyzed Cyclization and Homotriptycene Synthesis
Research on the acid-catalyzed cyclization of anthracenol derivatives to homotriptycenes indicates that compounds with high electron densities in their benzene rings can undergo transannular ring closure to form pentacyclic systems efficiently. The presence of an electron-releasing methoxy group facilitates intramolecular electrophilic substitution. Such processes are crucial for synthesizing complex organic molecules with potential applications in organic electronics and photonics (Gao et al., 2006).
Chiral Separation and Configuration Determination
The chiral separation of spiro compounds and the determination of their configuration highlight the importance of stereochemistry in pharmaceutical applications. Chiral spirocyclic compounds are of interest for their potential as active pharmaceutical ingredients, catalysts, and surface modifiers. Such studies are relevant for understanding the stereochemical properties of complex molecules, which can significantly affect their biological activity (Liang et al., 2008).
Ambiphilic Properties of Carbenes
Investigations into the ambiphilic properties of aromatic carbenes, such as the study of bicyclo[6.3.0]undeca-1(11),2,4,6,8-pentaen-10-ylidene, provide insights into the reactivity of novel organic compounds. Understanding how these carbenes react with different molecules can lead to the development of new catalytic processes and materials (Ishikawa et al., 2017).
properties
IUPAC Name |
10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-16-4-2-3-14(10-16)21-20-13-6-5-12(9-13)19(20)17-11-15(22(24)25)7-8-18(17)23-21/h2-4,7-8,10-13,19-21,23H,5-6,9H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFOJIJYCNZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3C4CCC(C4)C3C5=C(N2)C=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4008402.png)
![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B4008420.png)
![N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4008433.png)
![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008440.png)


![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)

![N-benzyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4008491.png)
![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid](/img/structure/B4008494.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)